Product packaging for Boc-Glu-OEt DCHA(Cat. No.:)

Boc-Glu-OEt DCHA

Cat. No.: B13821611
M. Wt: 456.6 g/mol
InChI Key: RHCHRIKJRZWBBJ-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Amino Protecting Groups in Peptide Synthesis

The synthesis of peptides, which are chains of amino acids linked by amide bonds, is a prime example of where protecting group chemistry is indispensable. weebly.com To form a specific peptide sequence, the amino group of one amino acid must react with the carboxyl group of another. However, amino acids have both an amino and a carboxyl group, leading to unwanted side reactions and the formation of a mixture of products if both groups are reactive. weebly.com

The N-tert-Butoxycarbonyl (Boc) protecting group was a landmark development in peptide synthesis, first introduced in the 1950s. numberanalytics.comthermofisher.com It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com This forms a carbamate (B1207046), which effectively shields the amino group from reacting. organic-chemistry.org The Boc group is stable to many reaction conditions but can be easily removed with a moderately strong acid, such as trifluoroacetic acid (TFA). thermofisher.comorganic-chemistry.org This acid-lability was a key feature that allowed for its widespread adoption in a strategy known as Boc solid-phase peptide synthesis (SPPS). americanpeptidesociety.org

The development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group provided an alternative and often preferred strategy to the Boc method. americanpeptidesociety.org The key difference lies in their deprotection conditions, which illustrates the concept of "orthogonality" in protecting group chemistry. organic-chemistry.org While the Boc group is removed by acid, the Fmoc group is cleaved under mild basic conditions, typically with piperidine. thermofisher.comorganic-chemistry.org

This orthogonality allows for the selective removal of one type of protecting group while another remains intact. organic-chemistry.org For instance, in Fmoc-based SPPS, the temporary Nα-Fmoc group is removed at each cycle with a base, while the permanent side-chain protecting groups (often tert-butyl based) are stable to these conditions and are only removed at the end of the synthesis with a strong acid like TFA. thermofisher.compeptide.com

StrategyNα-Protecting GroupDeprotection ConditionSide-Chain ProtectionFinal Cleavage
Boc tert-Butoxycarbonyl (Boc)Acid (e.g., TFA) americanpeptidesociety.orgpeptide.comBenzyl (B1604629) (Bzl) based thermofisher.comStrong acid (e.g., HF) thermofisher.com
Fmoc 9-Fluorenylmethoxycarbonyl (Fmoc)Base (e.g., Piperidine) thermofisher.compeptide.comtert-Butyl (tBu) based thermofisher.comMild acid (e.g., TFA) thermofisher.com

While Fmoc chemistry is now more common due to its milder conditions, the Boc strategy remains valuable, especially for synthesizing hydrophobic peptides or when base-sensitive modifications are present. americanpeptidesociety.orgpeptide.com

Historical Development of the N-tert-Butoxycarbonyl (Boc) Strategy

Role of Salt Forms (e.g., Dicyclohexylamine) in Reagent Design and Handling

Many amino acid derivatives, including Boc-protected ones, are not crystalline solids in their free acid form, making them difficult to purify and handle. atamanchemicals.combachem.com To address this, they are often converted into salts.

The formation of a salt with an appropriate counter-ion can significantly improve the crystallinity of the amino acid derivative. bachem.comlabinsights.nl Dicyclohexylamine (B1670486) (DCHA) is a commonly used amine for this purpose, forming a dicyclohexylammonium (B1228976) (DCHA) salt with the free carboxyl group of the N-protected amino acid. atamanchemicals.combachem.com These DCHA salts are often stable, crystalline solids that are easier to purify by recrystallization, leading to higher purity for research applications. bachem.comresearchgate.net The salt formation also enhances the shelf-life and stability of the compound during storage. bachem.comcymitquimica.com Before use in peptide synthesis, the free acid is typically regenerated from the DCHA salt by treatment with a suitable acid. bachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H44N2O6 B13821611 Boc-Glu-OEt DCHA

Properties

Molecular Formula

C24H44N2O6

Molecular Weight

456.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(4S)-5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

InChI

InChI=1S/C12H21NO6.C12H23N/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15);11-13H,1-10H2/t8-;/m0./s1

InChI Key

RHCHRIKJRZWBBJ-QRPNPIFTSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Reactivity and Chemical Transformations of Boc Glu Oet Dcha

Acidolytic Cleavage of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines. acsgcipr.org Its removal is a critical step in peptide synthesis, enabling the elongation of the peptide chain.

The acid-catalyzed cleavage of the Boc group proceeds through a mechanism involving the formation of a tert-butyl cation. acsgcipr.org This process is initiated by the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide, ultimately liberating the free amine. The general mechanism for the acidic cleavage of the Boc group is illustrated in Scheme 3S of a study on the topic. thieme-connect.de

The stability of the tert-butyl cation intermediate makes the Boc group highly susceptible to acidic conditions. However, this intermediate can also participate in side reactions, such as the alkylation of nucleophilic residues like tryptophan, methionine, and histidine. acsgcipr.orgthieme-connect.de The extent of these side reactions is influenced by the reaction conditions and the surrounding chemical environment within the peptide. thieme-connect.de To mitigate these undesired modifications, scavengers such as anisole, water, ethers, sulfides, or thiols are often added to the deprotection solution to trap the tert-butyl cation. thieme-connect.de

The selective removal of the Boc group in the presence of other acid-sensitive protecting groups is a cornerstone of orthogonal protection strategies in multi-step peptide synthesis. acsgcipr.orgwiley-vch.de The Boc group is generally considered one of the most acid-sensitive protecting groups, allowing for its cleavage under relatively mild acidic conditions that leave other, more robust protecting groups intact. acsgcipr.org

Commonly used reagents for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). chempep.com A typical procedure involves a short pre-wash with a 50% TFA/DCM solution, followed by a longer cleavage reaction. chempep.com For peptides containing sensitive amino acids such as cysteine, methionine, or tryptophan, the addition of scavengers like 1,2-ethanedithiol (B43112) (DTE) is recommended to prevent side reactions. chempep.com

Recent research has explored alternative, milder methods for Boc deprotection to enhance selectivity and compatibility with a wider range of functional groups. For instance, a method utilizing oxalyl chloride in methanol (B129727) has been reported for the selective deprotection of N-Boc groups under room temperature conditions. rsc.org Additionally, thermal deprotection methods in continuous flow have demonstrated the potential for selective removal of N-Boc groups by controlling the reaction temperature, allowing for the differentiation between aryl and alkyl N-Boc groups. nih.gov

The choice of deprotection conditions is critical to avoid premature cleavage of other protecting groups or modification of the peptide backbone. For example, while benzyl (B1604629) esters are relatively stable to the mild acidic conditions used for Boc removal, they can undergo partial deprotection with prolonged exposure. thieme-connect.de

Reagent/ConditionDescriptionReference
50% TFA in DCMStandard condition for Boc deprotection in solid-phase peptide synthesis. chempep.com
Oxalyl chloride in methanolMild method for selective N-Boc deprotection at room temperature. rsc.org
Thermal (continuous flow)Allows for selective deprotection by controlling reaction temperature. nih.gov
2M TosOH/dioxane with 2% anisoleSuppresses decomposition of tryptophan residues during cleavage. thieme-connect.de

Mechanistic Investigations of Deprotection Pathways

Transformations of the α-Ethyl Ester Moiety

The α-ethyl ester of Boc-Glu-OEt DCHA serves as a protecting group for the α-carboxyl group, preventing its participation in unwanted side reactions during peptide coupling. This ester can be subjected to various transformations to either deprotect the carboxyl group or to modify the peptide structure.

Transesterification is a notable side reaction that can occur under certain conditions in peptide synthesis. nih.gov For instance, the transesterification of a similar compound, Boc-Glu(OBzl), has been observed in the presence of tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), leading to the formation of the corresponding methyl ester. nih.gov While often considered an undesirable side reaction, transesterification can also be employed strategically. For example, peptide methyl esters can be accessed through the transesterification of peptides attached to benzyl alcohol-type resins, often catalyzed by tertiary amines or more effective catalysts like potassium cyanide or a combination of lithium bromide and DBU. thieme-connect.de It is important to note that under these conditions, side-chain esters of glutamic acid are also susceptible to transformation. thieme-connect.de

The ethyl ester group can be derivatized to introduce different functionalities or to facilitate subsequent reactions. While specific examples for the direct derivatization of the ethyl ester of Boc-Glu-OEt are not extensively detailed in the provided context, general principles of ester chemistry apply. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, typically under basic conditions using reagents like lithium hydroxide or sodium hydroxide. wiley-vch.de However, such conditions must be carefully chosen to avoid side reactions, including racemization.

The ester can also potentially be converted to other functional groups. For example, reduction of the ester would yield the corresponding alcohol. Derivatization is a key strategy for various applications, including the synthesis of peptides with modified properties or for bioconjugation purposes. numberanalytics.com

Transesterification Reactions in Peptide Synthesis Research

Reactivity of the γ-Carboxyl Group (after deprotection or selective protection)

The γ-carboxyl group of the glutamic acid residue is a key site for chemical modification and plays a crucial role in the biological activity of many peptides. In the context of this compound, the γ-carboxyl group is initially free. However, in peptide synthesis, it is often protected to prevent its interference with the formation of the peptide bond at the α-amino and α-carboxyl groups.

The synthesis of γ-glutamyl derivatives, where the γ-carboxyl group of a glutamic acid residue is acylated, is a significant area of research. mdpi.com These derivatives are found in nature, with glutathione (B108866) (γ-glutamylcysteinylglycine) being a prominent example. mdpi.com The chemical synthesis of such derivatives can be challenging due to the need to differentiate between the α- and γ-carboxyl groups, often requiring complex protection and deprotection strategies. mdpi.com

Once selectively deprotected, the γ-carboxyl group can participate in a variety of reactions. It can be activated and coupled with the amino group of another amino acid or peptide to form a γ-peptide linkage. nih.gov This reaction is central to the synthesis of numerous biologically active molecules. The reactivity of the γ-carboxyl group allows for the creation of branched peptides or the attachment of various moieties to the side chain of the glutamic acid residue, thereby expanding the chemical diversity and functional potential of the resulting peptides.

The formation of γ-glutamyl peptides can also be achieved through enzymatic methods using γ-glutamyltransferases, although this can be accompanied by side reactions. mdpi.com In chemical synthesis, the γ-carboxyl group can be activated using standard peptide coupling reagents to facilitate its reaction with a nucleophile.

Formation of Activated Intermediates (e.g., acid chlorides, active esters)

The transformation of the γ-carboxylic acid of Boc-Glu-OEt into a more reactive species is a critical step for its use in synthesis, particularly for forming amide bonds. uni-kiel.dewiley-vch.de This "activation" involves converting the carboxyl group into a better leaving group, thereby creating a highly electrophilic center susceptible to nucleophilic attack. bachem.com Common activated intermediates include acid chlorides and active esters. bachem.comcdnsciencepub.com

The general process begins with the protonation of the carboxylate anion to release the free carboxylic acid from the DCHA salt. Following this, various reagents can be employed to generate the desired activated intermediate.

Acid Chlorides: The formation of an acid chloride from the free γ-carboxylic acid of Boc-Glu-OEt can be achieved using standard chlorinating agents. Reagents such as oxalyl chloride or thionyl chloride are effective for this transformation. cdnsciencepub.comcore.ac.uk For instance, a procedure analogous to the one used for the related N-Z-L-Glu-OBzl-γ-Dcha involves reacting the free acid with oxalyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), in an inert solvent like dichloromethane at low temperatures to prevent side reactions. cdnsciencepub.com Another method involves using thionyl chloride in the presence of a base like pyridine. core.ac.uk The resulting acid chloride is highly reactive and typically used in situ for subsequent reactions, such as coupling with an amine.

Active Esters: Active esters are another major class of intermediates derived from Boc-Glu-OEt, widely used in peptide synthesis due to their relative stability compared to acid chlorides and their clean reaction profiles. bachem.com These intermediates are typically prepared by reacting the free γ-carboxylic acid with a hydroxyl compound in the presence of a coupling agent, most commonly a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). uni-kiel.depeptide.com

Commonly employed hydroxyl compounds for forming active esters include:

N-Hydroxysuccinimide (NHS or HOSu): Forms NHS esters (OSu), which are among the most widely used active esters. bachem.comresearchgate.net

1-Hydroxybenzotriazole (B26582) (HOBt): Generates OBt esters. HOBt is also frequently used as an additive in carbodiimide-mediated couplings to improve efficiency and suppress racemization. peptide.com

Pentafluorophenol (PfpOH): Creates highly reactive Pfp esters.

The synthesis of an active ester, for example an N-hydroxysuccinimide ester, involves the reaction of the free γ-carboxylic acid of Boc-Glu-OEt with NHS and a coupling agent like DCC. cdnsciencepub.com The carbodiimide activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the N-hydroxysuccinimide to yield the active ester and the dicyclohexylurea (DCU) byproduct. thieme-connect.de Water-soluble carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are also frequently used, simplifying purification as the resulting urea (B33335) byproduct is water-soluble. thieme-connect.demedchemexpress.com

The table below summarizes common reagents used for the formation of these activated intermediates.

Activated IntermediateReagent SystemKey Features
Acid Chloride Oxalyl Chloride / cat. DMFHighly reactive, typically used immediately in situ. cdnsciencepub.com
Thionyl Chloride / PyridineCommon method for acid chloride synthesis. core.ac.uk
Active Ester (OSu) N-Hydroxysuccinimide (NHS) / DCC or EDCForms stable, isolable esters widely used in peptide coupling. bachem.comresearchgate.net
Active Ester (OBt) 1-Hydroxybenzotriazole (HOBt) / DCC or EDCOften generated in situ during carbodiimide-mediated coupling. peptide.com
Mixed Anhydride (B1165640) Isobutyl Chloroformate / N-Methylmorpholine (NMM)Highly reactive intermediate formed at low temperatures. cdnsciencepub.com

Stereochemical Considerations in Reactions Involving the Chiral Center

This compound is a chiral molecule, possessing a stereocenter at the α-carbon of the glutamic acid residue, which is in the L-configuration, designated as (S) by Cahn-Ingold-Prelog priority rules. biosynth.com Preserving the stereochemical integrity of this center during chemical transformations is of paramount importance, especially in the synthesis of peptides and other biologically active molecules, as even small amounts of the opposite enantiomer can have significant effects.

The primary risk to the stereochemical purity of the α-carbon arises during the activation of the γ-carboxyl group and the subsequent coupling reaction. uni-kiel.de The mechanism of racemization for N-protected amino acids typically involves the formation of a planar, achiral oxazol-5(4H)-one (also known as an azlactone) intermediate. wiley-vch.dethieme-connect.de This intermediate can form when the carbonyl oxygen of the N-Boc protecting group attacks the activated carboxyl carbon. The α-proton of the resulting oxazolone (B7731731) is acidic and can be abstracted by a base, leading to the formation of a resonance-stabilized, achiral enolate. Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers (racemization). uni-kiel.de

Several factors influence the extent of racemization:

Nature of the Activating Group: Highly reactive intermediates, such as acid chlorides, are more prone to forming oxazolones and thus increase the risk of racemization compared to less reactive active esters. wiley-vch.de

Reaction Conditions: The presence of excess base, elevated temperatures, and prolonged reaction times can significantly increase the rate of racemization. wiley-vch.de

Coupling Additives: To mitigate racemization, coupling reactions involving carbodiimides are almost always performed in the presence of additives. uni-kiel.deuniurb.it 1-Hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are the most common. uniurb.it These additives react with the initial O-acylisourea intermediate to form the corresponding active esters (OBt or OAt esters). These esters are more stable and less susceptible to oxazolone formation, and they couple with the amine nucleophile with minimal racemization. peptide.comthieme-connect.de

Coupling Reagents: The development of onium salt-based coupling reagents, such as HBTU, TBTU, and HATU, has provided efficient methods for peptide bond formation with very low levels of racemization. bachem.compeptide.com

When Boc-Glu-OEt is used in a reaction, the chiral center at the α-carbon is not directly involved in the bond-forming events at the γ-carboxyl group. Therefore, if the reaction conditions are carefully controlled to prevent the formation of the oxazolone intermediate, the stereochemistry at the α-carbon should be retained. lumenlearning.com The choice of a mild activation method, the use of racemization-suppressing additives like HOBt, and careful control of base and temperature are all crucial strategies to ensure the final product maintains the desired L-configuration.

Applications of Boc Glu Oet Dcha in Advanced Organic and Bioorganic Synthesis

Core Building Block in Peptide Synthesis Research

Boc-Glu-OEt DCHA is a derivative of glutamic acid, an amino acid that plays significant roles in the structure and function of many biologically active peptides and proteins. In peptide synthesis, the general strategy involves the sequential coupling of amino acids. wiley-vch.de This process requires a system of protecting groups to prevent unwanted side reactions, such as the self-acylation of the activated amino acid. wiley-vch.de The N-α-t-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the amino function of amino acids. tandfonline.comcsbio.com This protection strategy is a cornerstone of both solution-phase and solid-phase peptide synthesis methodologies. wiley-vch.decsbio.com The compound this compound provides a stable, ready-to-use glutamic acid residue with its α-amino group protected, allowing for its specific incorporation into a growing peptide chain. infochems.co.krtcichemicals.com

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the synthesis of peptides by anchoring the C-terminal amino acid to an insoluble polymer resin. csbio.comchempep.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. csbio.comchempep.com The Boc/Benzyl (B1604629) protection strategy was the original and is still a widely used approach in SPPS. csbio.com

In this strategy, the Nα-Boc group is used for temporary protection and is removed at each cycle with a moderately strong acid, such as trifluoroacetic acid (TFA). csbio.comnih.gov More permanent protecting groups, often benzyl-based, are used for the amino acid side chains and the linkage to the resin. csbio.comnih.gov These are stable to the repeated TFA treatments but can be cleaved at the end of the synthesis with a much stronger acid like anhydrous hydrogen fluoride (B91410) (HF). csbio.com

SPPS StepDescriptionReagents Commonly Used
DeprotectionRemoval of the temporary Nα-Boc group from the resin-bound peptide.Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM)
NeutralizationNeutralization of the resulting trifluoroacetate (B77799) salt to liberate the free amine.Diisopropylethylamine (DIEA) in DCM or DMF
CouplingActivation of the incoming Boc-amino acid's carboxyl group and reaction with the free amine on the resin.Dicyclohexylcarbodiimide (B1669883) (DCC), HOBt, HBTU
Final CleavageRemoval of the completed peptide from the resin and cleavage of side-chain protecting groups.Anhydrous Hydrogen Fluoride (HF) with scavengers

Role in Synthesis of Specific Peptide Sequences and Motifs

The incorporation of glutamic acid is critical for the synthesis of numerous biologically important peptides. Boc-protected glutamic acid derivatives are essential for this purpose. A notable example is the synthesis of fragments of human Epidermal Growth Factor (h-EGF). tandfonline.com In one reported synthesis of the h-EGF (31-53) sequence, various protected peptide fragments were constructed using Boc-amino acids. tandfonline.com For the incorporation of glutamic acid, a derivative like Boc-Glu(OcHex)-OH was used, where the side-chain was protected as a cyclohexyl ester. tandfonline.com The synthesis involved a stepwise elongation from the carboxyl end, with the Boc group being removed at each step and the next protected amino acid being coupled using a reagent like dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). tandfonline.com The use of this compound would follow a similar principle, providing the glutamic acid building block in a stable, protected form ready for incorporation into the desired sequence. peptide.com However, side reactions can occur; for instance, transesterification of side-chain esters like Boc-Glu(OBzl) has been observed under certain basic conditions during resin attachment, highlighting the need for careful selection of reaction conditions. nih.gov

The incorporation of D-amino acids into peptides is a common strategy to increase their stability against enzymatic degradation and to modulate their biological activity and conformational properties. The D-enantiomer of this compound, known as Boc-D-Glu-OEt DCHA, is therefore a valuable reagent. sigmaaldrich.com Chemical suppliers provide a wide range of Boc-protected D-amino acids, including Boc-D-Glu-OH and its DCHA salt, for use in peptide synthesis. tcichemicals.comglbiochem.com These D-analogues can be incorporated into peptide sequences using the same established solution-phase or solid-phase synthesis protocols (e.g., Boc/Bzl SPPS) as their L-counterparts. peptide.com The availability of these chiral building blocks allows researchers to systematically study the structure-activity relationships of peptides by substituting specific L-residues with D-residues.

Design and Synthesis of Peptides Incorporating Glutamic Acid Residues

Precursor for Advanced Amino Acid Derivatives and Peptidomimetics

Beyond its direct use in assembling peptides, this compound serves as a precursor for more complex molecules. chemsrc.com The field of medicinal chemistry often seeks to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties such as better stability or oral bioavailability.

The ethyl ester of N-protected amino acids, like the one present in Boc-Glu-OEt, can be converted into other synthetically useful functional groups. For example, these esters can be transformed into amino acid hydrazides. wiley-vch.de These hydrazides, in turn, are precursors to acid azides, which are effective agents for forming peptide bonds, particularly in fragment condensation strategies where racemization risk is a concern. wiley-vch.de Furthermore, N-protected amino acid chlorides, which can be generated from the corresponding carboxylic acids, are highly reactive intermediates used in the synthesis of sterically hindered peptides, various amino acid derivatives, peptidomimetics, and other biologically active heterocyclic compounds. core.ac.uk The structure of this compound provides a starting point from which the free carboxylic acid can be generated and then converted into these more advanced and reactive intermediates for broader applications in organic synthesis. chemsrc.comsigmaaldrich.com

Table of Mentioned Compounds

Abbreviation/Common NameFull Chemical Name
This compoundN-α-t-butoxycarbonyl-L-glutamic acid α-ethyl ester dicyclohexylamine (B1670486) salt
Boc-D-Glu-OEt DCHAN-α-t-butoxycarbonyl-D-glutamic acid α-ethyl ester dicyclohexylamine salt
Boct-butoxycarbonyl
DCHADicyclohexylamine
h-EGFHuman Epidermal Growth Factor
Boc-Glu(OcHex)-OHN-α-t-butoxycarbonyl-L-glutamic acid γ-cyclohexyl ester
TFATrifluoroacetic acid
HFHydrogen Fluoride
DCCDicyclohexylcarbodiimide
HOBt1-Hydroxybenzotriazole
Z-Glu-OtBu DCHAN-α-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester dicyclohexylamine salt
Boc-Glu(OBzl)N-α-t-butoxycarbonyl-L-glutamic acid γ-benzyl ester
Boc-D-Glu-OHN-α-t-butoxycarbonyl-D-glutamic acid
Boc-Glu(OEt)-OHN-α-t-butoxycarbonyl-L-glutamic acid α-ethyl ester

Synthesis of Modified Glutamic Acid Analogs

The structure of this compound is a foundational template for the synthesis of a wide array of modified glutamic acid analogs. The presence of distinct functional groups—a protected amine, an ethylated side-chain carboxyl group, and a free α-carboxyl group (after removal of DCHA)—allows for selective chemical transformations.

Researchers leverage this structure to introduce new functionalities and create analogs not found in nature. For instance, the core glutamic acid framework can be used to synthesize analogs with altered side chains, which is crucial for developing new therapeutic agents or biochemical probes. nih.gov A key strategy involves using the α-carboxyl group for chain elongation or coupling, while the protected amine and side-chain ester remain intact.

Furthermore, the glutamic acid scaffold is a starting point for producing phosphonic and phosphinic acid analogues. These phosphorus-containing amino acids are of significant interest as they can act as antagonists for glutamate (B1630785) receptors, which are implicated in neurodegenerative diseases. semanticscholar.orgrsc.org For example, synthetic routes have been developed to produce enantiopure phosphono-γ-ketoamino esters using Boc-protected glutamic acid derivatives. semanticscholar.org The synthesis of these complex analogs relies on the precise and predictable reactivity offered by starting materials like this compound.

Incorporation into Non-natural Peptides and Peptidomimetics

The development of novel therapeutics often involves moving beyond natural peptides to overcome limitations such as poor stability against enzymatic degradation and low bioavailability. nih.gov Peptidomimetics—molecules that mimic the structure and function of natural peptides—and peptides containing non-canonical amino acids are key areas of research. nih.govsigmaaldrich.com

This compound serves as a precursor to the glutamic acid unit that can be incorporated into these synthetic peptides. The use of non-canonical amino acids, including derivatives of glutamic acid, allows for the creation of peptides with enhanced properties. nih.gov These modifications can introduce conformational constraints, alter solubility, or provide resistance to proteolysis. nih.govsigmaaldrich.com For example, the strategic placement of synthetic amino acids can increase the half-life of a polypeptide compared to its natural counterpart. google.com The synthesis of such non-natural peptides often employs solid-phase peptide synthesis (SPPS), where protected amino acid building blocks like Boc-Glu-OEt are essential. iris-biotech.dewiley-vch.de The ability to create peptide analogs with fine-tuned properties makes them valuable tools for investigating biological pathways and as potential drug candidates. sigmaaldrich.com

Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a specific enantiomer of a chiral molecule, is fundamental to modern pharmaceutical and materials chemistry. psu.edu Chiral building blocks, which are enantiomerically pure compounds used as starting materials, are central to this field. this compound is an exemplary chiral building block, deriving its chirality from the naturally occurring L-glutamic acid.

Role in the Creation of Enantiopure Intermediates

The defined stereochemistry of this compound makes it an excellent tool for creating other enantiopure molecules. In a synthetic sequence, the chirality of the starting material is transferred to the product, ensuring a high degree of stereochemical control. This is critical in drug development, where often only one enantiomer of a molecule possesses the desired therapeutic activity while the other may be inactive or even harmful.

The use of N-protected amino acids as chiral auxiliaries is a well-established strategy in organic synthesis. core.ac.uk They can guide the stereochemical outcome of reactions, leading to the formation of enantiopure intermediates that are then carried forward to construct more complex target molecules. core.ac.uk For example, catalytic hydrogenation of enamides derived from N-Boc protected amino acids is a highly effective method for producing other amino acids with excellent enantioselectivity. psu.edu The glutamic acid framework can also be a precursor for synthesizing enantiopure heterocyclic systems, such as substituted pyrrolidines. pageplace.de

Applications beyond Peptide Synthesis in Chiral Molecule Construction

The utility of this compound extends beyond the realm of peptide chemistry into the broader field of chiral molecule construction. Its stereocenter and functional handles are exploited in the total synthesis of complex natural products and other biologically active compounds. psu.edu

For example, chiral building blocks derived from amino acids are used to install stereogenic centers in the synthesis of natural products like avocadotriol monoacetate, where the chirality is established using methods such as asymmetric reduction. researchgate.net The principles demonstrated in these syntheses—using a readily available chiral starting material to set key stereocenters—are directly applicable to derivatives of glutamic acid. The compound can serve as a scaffold to build intricate molecular architectures, where the glutamic acid portion provides a stereochemically defined core from which other functionalities are elaborated. This approach is invaluable for synthesizing molecules with multiple chiral centers in a controlled and predictable manner.

Table 2: Summary of Applications

Application Area Section Description
Analog Synthesis 4.2.1 Used as a starting material to create modified glutamic acid analogs, including those with phosphorus-containing side chains for biochemical studies. semanticscholar.orgrsc.org
Peptidomimetics 4.2.2 Incorporated into non-natural peptide chains to enhance stability, modulate bioactivity, and improve pharmacokinetic properties. nih.govsigmaaldrich.com
Enantiopure Intermediates 4.3.1 The inherent chirality is used to synthesize other enantiomerically pure molecules and intermediates for complex syntheses. psu.educore.ac.uk

| Chiral Molecule Construction | 4.3.2 | Serves as a chiral scaffold for the asymmetric synthesis of non-peptidic molecules and complex natural products. psu.eduresearchgate.net |

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation/Synonym
N-tert-Butoxycarbonyl-L-glutamic acid γ-ethyl ester dicyclohexylamine salt This compound
Dicyclohexylamine DCHA
tert-Butoxycarbonyl Boc
L-Glutamic acid
N-t-butyloxycarbonyl-L-glutamic acid dimethyl ester Boc-Glu(OMe)-OMe
Fmoc-4(S)-octylphenyl-Glu(OAllyl)-OH
N-Boc-L-glutamic acid α-tert-butyl ester

Mechanistic and Computational Investigations

Studies on Racemization during Coupling and Deprotection Steps

A primary concern in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acid residues. thieme-connect.de Epimerization, the change in configuration at a single stereocenter, can lead to the formation of diastereomeric peptides, which are often difficult to separate and may have altered biological activity. mdpi.comfrontiersin.org For Boc-Glu-OEt, racemization—the process leading to a 1:1 mixture of stereoisomers—can occur during the activation of the carboxyl group for coupling and, to a lesser extent, during the deprotection of the Boc group. thieme-connect.de

The two primary mechanisms for racemization during peptide synthesis are:

Direct Enolization : A base can directly abstract the proton from the α-carbon, forming an enolate intermediate. Reprotonation can occur from either face, leading to a mixture of stereoisomers. mdpi.com

Oxazolone (B7731731) Formation : The activation of the N-protected amino acid can lead to the formation of a 5(4H)-oxazolone intermediate. This cyclic intermediate has an acidic proton at the C4 position, which can be easily removed by a base, leading to a planar, achiral oxazole. Subsequent nucleophilic attack by an amine can occur from either side, resulting in a racemized peptide product. mdpi.com This pathway is considered the most significant source of racemization during peptide coupling. mdpi.com

Several factors can influence the degree of racemization observed during reactions involving Boc-Glu-OEt. Controlling these variables is essential for maintaining the stereochemical purity of the final peptide.

FactorInfluence on RacemizationMechanism/Explanation
Coupling Reagent HighHighly reactive coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can promote the formation of reactive O-acylisourea intermediates, which readily form oxazolones, thereby increasing the risk of racemization. mdpi.com
Base Moderate to HighTertiary bases are required for many coupling reactions, but they can abstract the α-proton, either directly or from the oxazolone intermediate, facilitating racemization. mdpi.comkarger.com
Solvent Polarity ModerateMore polar solvents can stabilize the charged intermediates involved in the oxazolone pathway, potentially increasing the rate of racemization. nih.gov
Temperature ModerateHigher reaction temperatures can increase the rate of both the desired coupling reaction and the undesired racemization side reaction.
Protecting Group Low (for Boc)Urethane-based protecting groups, such as the tert-butoxycarbonyl (Boc) group, are known to significantly suppress racemization compared to acyl-type protecting groups because the oxygen atom of the carbamate (B1207046) is less nucleophilic, making oxazolone formation less favorable. nih.govchemrxiv.org
Activation Time ModerateProlonged exposure of the activated carboxylic acid to basic conditions before the addition of the amine nucleophile increases the time available for oxazolone formation and subsequent racemization.

To ensure high stereochemical integrity, several strategies have been developed to suppress epimerization during peptide synthesis. mdpi.com

Use of Additives : The addition of coupling additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu), is a common strategy. nih.govthieme-connect.de These additives react with the activated carboxyl intermediate to form an active ester. This new intermediate is less prone to racemization than the initial activated species and is still sufficiently reactive to couple with the amine component. thieme-connect.de

Choice of Protecting Group : The use of the Boc protecting group is itself a key strategy for minimizing racemization. The electronic nature of the urethane (B1682113) linkage disfavors the formation of the oxazolone intermediate, which is the primary pathway for racemization during coupling. nih.govchemrxiv.org

Controlled Reaction Conditions : Careful control over reaction parameters such as temperature, reaction time, and the type and amount of base can significantly reduce the extent of racemization. For instance, performing couplings at lower temperatures and minimizing the time the carboxyl component spends in its activated state before coupling are effective measures.

Stepwise Synthesis Strategy : In solid-phase peptide synthesis (SPPS), attaching the first amino acid to the resin via its cesium salt is a method that ensures a racemization-free esterification. chempep.com Building the peptide chain in a stepwise manner from the C-terminus to the N-terminus with Boc-protected amino acids generally preserves chirality. nih.gov

Factors Influencing Stereochemical Integrity

Detailed Mechanistic Pathways of Key Reactions

Understanding the detailed mechanisms of the reactions involving Boc-Glu-OEt is fundamental to controlling the synthesis process. This includes the kinetics of the protection and deprotection steps and the investigation of potential side reactions.

The deprotection of the Boc group is a critical step in peptide synthesis, allowing for the elongation of the peptide chain. This reaction is typically carried out under acidic conditions, most commonly with trifluoroacetic acid (TFA). chempep.com

Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have revealed that the reaction rate can exhibit a second-order dependence on the acid concentration. researchgate.net The proposed mechanism involves:

Reversible Protonation : The carbonyl oxygen of the Boc group is reversibly protonated by the acid.

Rate-Determining Fragmentation : A second molecule of the acid facilitates the rate-limiting step, which is the fragmentation of the protonated carbamate. This fragmentation generates a stable tert-butyl cation, carbon dioxide, and the free amine. researchgate.net

Carbocation Trapping : The resulting tert-butyl cation can be trapped by scavengers present in the reaction mixture to prevent unwanted side reactions. organic-chemistry.org

The second-order dependence suggests a general acid-catalyzed mechanism where the transition state involves two acid molecules, rationalizing why a high concentration of a strong acid like TFA is so effective for Boc cleavage. researchgate.net

Investigation of Side Reactions in Peptide Synthesis Contexts

Beyond racemization, other side reactions can occur with glutamic acid derivatives like Boc-Glu-OEt, particularly involving the side-chain ester.

Transesterification : In the presence of alcohols and a base or acid catalyst, the ethyl ester on the glutamic acid side-chain can undergo transesterification. For example, studies have shown that Boc-Glu(OBzl) can be transesterified to the corresponding methyl ester in the presence of tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) in methanol (B129727). nih.gov A similar reaction could occur with Boc-Glu-OEt if alcoholic solvents are used under basic conditions during certain synthetic steps.

Pyroglutamate Formation : The γ-carboxyl group of glutamic acid can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue. chempep.com This reaction is typically catalyzed by the deprotection of the α-amino group or the activation of the α-carboxyl group of an N-terminal glutamic acid residue. While the Boc protection on the α-amine of Boc-Glu-OEt prevents this during coupling, the side-chain carboxyl can be susceptible to cyclization under certain conditions, especially after deprotection of the Boc group in subsequent steps. acs.org

Acylium Ion Formation : During final cleavage from a resin with strong acids like hydrogen fluoride (B91410) (HF), the protonated γ-carboxyl function of glutamic acid can lose water to form a reactive acylium ion. This ion can then cyclize to form a pyrrolidone derivative or be trapped by scavengers. chempep.com

Side ReactionAffected GroupConditionsConsequence
TransesterificationSide-chain ethyl esterAlcoholic solvents, base catalysisConversion of the ethyl ester to another ester, leading to a modified peptide. nih.gov
Pyroglutamate Formationα-Amino and γ-CarboxylN-terminal deprotection, heatFormation of an N-terminal pyroglutamyl residue, which blocks further elongation. chempep.com
Acylium Ion FormationSide-chain carboxyl groupStrong acid (e.g., HF)Intramolecular cyclization or reaction with scavengers, leading to side products. chempep.com

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like Boc-Glu-OEt at an electronic level. Density Functional Theory (DFT) is a common method used for these studies.

Stereoinversion Mechanisms : Theoretical studies have investigated the mechanism of racemization for glutamic acid residues. DFT calculations have been used to explore the formation of a cyclic glutarimide (B196013) intermediate from a glutamic acid residue within a peptide, which is analogous to the oxazolone mechanism. researchgate.net These studies help elucidate why the stereoinversion of glutamic acid residues is observed less frequently than that of aspartic acid residues by comparing the activation energy barriers for the formation of the respective cyclic imide intermediates. researchgate.net

Peptide Fragmentation : Mass spectrometry is a key analytical tool in peptide chemistry, and computational methods help interpret the observed fragmentation patterns. DFT calculations have been performed on model peptides containing glutamic acid to understand the thermodynamics and kinetics of peptide bond cleavage. nih.gov These studies have shown that the formation of a six-membered ring b-ion for glutamic acid-containing peptides is kinetically less favorable than the five-membered ring formation for other acidic amino acids like aspartic acid, explaining differences in fragmentation behavior. nih.gov

Molecular Design : Computational methods are also employed to design and evaluate new glutamic acid derivatives with potential biological or pharmaceutical applications. By calculating properties and performing molecular docking studies, researchers can screen potential candidates before undertaking their synthesis. nih.gov

Conformational Analysis of Derived Peptides (e.g., using NMR data)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. researchgate.net For peptides derived from Boc-Glu-OEt, NMR studies, particularly the analysis of coupling constants (J) and Nuclear Overhauser Effects (NOE), provide invaluable insights into their conformational preferences. researchgate.net

Studies on cyclic glutamic acid analogues, which serve as probes, have utilized 1H and 13C NMR spectroscopy alongside molecular dynamics (MD) to analyze these dihedral angles. nih.gov This combined approach allows for the classification of conformational families based on the spatial distribution of charged and substituted groups. nih.gov While direct NMR data for peptides solely derived from Boc-Glu-OEt DCHA is not extensively published, the principles from related studies on Boc-protected amino acids and their esters are applicable. nih.gov For instance, research on N-alpha-protected amino acid esters has demonstrated the utility of NMR spectroscopy in conjunction with computer-aided molecular modeling to study their binding and conformational changes upon encapsulation. nih.gov

The random coil chemical shifts for glutamic acid residues in unstructured peptides provide a baseline for comparison. In structured environments, deviations from these values can indicate the presence of secondary structures like helices or sheets. uzh.ch For example, in helical regions, sequential amide protons are close in space, giving rise to characteristic NOE signals. uzh.ch

Table 1: Representative ¹H NMR Chemical Shift Ranges for Amino Acid Residues in Peptides

Proton Chemical Shift Range (ppm)
Amide (NH) ~8.0 - 8.5
α-Proton (Hα) ~4.3 - 4.7
β-Protons (Hβ) ~2.6 - 2.8
γ-Protons (Hγ) Varies

Note: These are approximate values and can vary significantly based on the local chemical environment and secondary structure. uzh.ch

Electronic Structure and Reactivity Predictions

Computational chemistry provides a theoretical framework to predict the electronic structure and reactivity of molecules like Boc-Glu-OEt. Methods such as Density Functional Theory (DFT) are employed to model molecular properties and reaction mechanisms. fau.debeilstein-journals.org

For glutamic acid derivatives, computational studies can predict their behavior in various chemical transformations. For example, DFT calculations have been used to understand the mechanism of base hydrolysis of α-amino acid esters, showing how the mode of coordination to a metal complex can influence reactivity. fau.de While not specific to the DCHA salt, these studies highlight the power of computational methods in predicting reaction outcomes.

The electronic properties of the Boc-protecting group and the ethyl ester influence the reactivity of the glutamic acid moiety. The electron-withdrawing nature of the Boc group can affect the nucleophilicity of the indole (B1671886) C(2)-C(3) double bond in certain reactions. ru.nl

Molecular modeling and docking studies are also used to predict the binding of glutamic acid derivatives to biological targets. nih.gov For instance, theoretical formulation and subsequent computational analysis of 123 glutamic acid derivatives helped identify candidates with potential anticancer activity by predicting their properties and behavior in the human body. nih.gov Such studies can determine the binding site and interactions of these molecules within protein structures, like glutamine synthetase. nih.gov

Table 2: List of Compounds Mentioned

Compound Name Abbreviation/Synonym
N-tert-butyloxycarbonyl-L-glutamic acid γ-ethyl ester dicyclohexylammonium (B1228976) salt This compound
N-tert-butyloxycarbonyl Boc
Dicyclohexylamine (B1670486) DCHA
Glutamic Acid Glu
Ethyl Ester OEt
Nuclear Magnetic Resonance NMR
Nuclear Overhauser Effect NOE
Density Functional Theory DFT
Trifluoroacetic acid TFA
p-toluenesulfonic acid TsOH
Benzyl (B1604629) alcohol
Cyclohexane

Advanced Analytical Approaches in Research Pertaining to Boc Glu Oet Dcha and Its Derivatives

Spectroscopic Methods for Structural Elucidation of Reaction Products

Spectroscopic techniques are indispensable for providing detailed information about the molecular structure of Boc-Glu-OEt DCHA and the products derived from it. These methods allow for the unambiguous identification of compounds and offer insights into their conformational properties and the mechanisms of their formation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural and conformational analysis of this compound and its derivatives. Both ¹H and ¹³C NMR are routinely used to confirm the identity of synthesized compounds by providing detailed information about the chemical environment of individual atoms. nih.govchemicalbook.com For instance, ¹H NMR spectra can be used to verify the presence of the Boc protecting group, the ethyl ester, and the dicyclohexylammonium (B1228976) (DCHA) salt through their characteristic chemical shifts and coupling patterns. chemicalbook.com

Beyond simple structural verification, NMR is instrumental in conformational studies. The analysis of dihedral angles and nuclear Overhauser effects (NOEs) can elucidate the preferred three-dimensional structures of these molecules in solution. nih.gov This is particularly important for understanding how these derivatives might interact with biological targets or behave in subsequent synthetic steps. Mechanistic studies also benefit from NMR; for example, by monitoring the reaction mixture over time, researchers can identify intermediates and by-products, providing a deeper understanding of the reaction pathway. uc.pt In the context of peptide synthesis, NMR can be used to assess the enantiomeric purity of amino acid derivatives. rsc.org

Table 1: Representative NMR Data for Boc-Protected Glutamic Acid Derivatives

Nucleus Functional Group Typical Chemical Shift (ppm) Notes
¹H Boc (tert-butyl) ~1.4 Singlet, integrating to 9 protons
¹H Ethyl (CH₃) ~1.2 Triplet
¹H Ethyl (CH₂) ~4.1 Quartet
¹H α-CH ~4.3 Multiplet
¹³C Boc (quaternary C) ~80
¹³C Boc (CH₃) ~28
¹³C Ethyl (CH₃) ~14
¹³C Ethyl (CH₂) ~61
¹³C α-Carbon ~53
¹³C γ-Carbonyl ~173

Note: Exact chemical shifts can vary depending on the solvent and the specific derivative.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and its reaction products, thereby confirming their identity. nih.gov It is highly sensitive and can be used to monitor the progress of a reaction by detecting the disappearance of reactants and the appearance of products in the reaction mixture. nih.govgoogle.com This allows for the optimization of reaction conditions such as time and temperature.

In the context of product verification, MS provides a precise molecular weight, which can be compared to the calculated theoretical weight. High-resolution mass spectrometry (HRMS) can even provide the elemental composition of a molecule, further solidifying its identification. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used for these types of analyses. In some cases, tandem mass spectrometry (MS/MS) is employed to fragment the molecule, providing additional structural information and confirming the sequence of amino acids in peptide derivatives.

Nuclear Magnetic Resonance (NMR) for Conformational and Mechanistic Studies

Chromatographic Techniques for Purity Assessment and Isolation in Research Context

Chromatographic methods are fundamental for both assessing the purity of this compound and its derivatives, as well as for isolating the desired products from reaction mixtures.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively for monitoring the progress of chemical reactions. thieme-connect.detandfonline.com By spotting the reaction mixture on a TLC plate at different time points, chemists can visualize the consumption of starting materials and the formation of products. wiley-vch.de The separation is based on the differential partitioning of the components between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent system). The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. rochester.edu For derivatives like Boc-Glu(OcHex)-OH, a typical Rf value might be around 0.3 in a 1:1 ethyl acetate/hexane solvent system. vulcanchem.com

When a reaction is complete, flash chromatography is a commonly used technique for the purification of the desired product on a preparative scale. core.ac.uk It is an air-pressure-driven form of column chromatography that is faster than traditional gravity-fed column chromatography. rochester.edu The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent system, often guided by prior TLC analysis, is pushed through the column to elute the components at different rates. mit.educdnsciencepub.com Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative analytical technique used to determine the purity of this compound and its derivatives. vulcanchem.comwatanabechem.co.jp It utilizes a high-pressure pump to pass the sample in a solvent stream through a column packed with a stationary phase. The components of the sample are separated based on their interactions with the stationary phase. A detector, commonly a UV detector, measures the absorbance of the eluting components, generating a chromatogram where the area of each peak is proportional to the concentration of the corresponding compound. This allows for the precise quantification of purity, often achieving greater than 98% for commercial-grade products. vulcanchem.comwatanabechem.co.jp HPLC can also be used to separate and quantify stereoisomers, such as enantiomers. watanabechem.co.jp

Table 2: Summary of Chromatographic Techniques for this compound Analysis

Technique Primary Application Key Parameters Typical Findings
Thin-Layer Chromatography (TLC) Reaction Monitoring Rf value, Solvent System Qualitative assessment of reaction completion. thieme-connect.detandfonline.com
Flash Chromatography Product Purification Stationary Phase, Eluent Isolation of the target compound from by-products. mit.edu

Future Directions and Challenges in Research Involving Boc Glu Oet Dcha

Development of More Efficient and Sustainable Synthetic Protocols

A significant area of development is the replacement of conventional solvents. Solid-phase peptide synthesis (SPPS), a primary application for Boc-protected amino acids, traditionally relies on solvents like N,N-dimethylformamide (DMF), which faces increasing regulatory scrutiny. rsc.org Researchers are exploring greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and developing protocols that reduce solvent consumption, such as "in-situ Fmoc removal" strategies that eliminate intermediate washing steps. acs.orgtandfonline.com

ChallengeTraditional ApproachEmerging Sustainable Solution
Solvent Waste Heavy reliance on DMF, extensive washing steps. rsc.orgUse of greener solvents (e.g., 2-MeTHF), solvent-reducing protocols. tandfonline.com
Reagent Hazard Use of potentially explosive benzotriazole-based coupling agents (e.g., HOBt). biomatik.comDevelopment of safer, non-explosive reagents (e.g., OxymaPure, T3P®). tandfonline.comrsc.org
Process Efficiency Multiple protection/deprotection and purification steps. nih.govOne-pot synthesis, enzymatic methods, tag-assisted liquid-phase synthesis. acs.orgnih.gov

Exploration of Novel Applications in Materials Science and Medicinal Chemistry (as building blocks)

As a chiral building block, Boc-Glu-OEt DCHA and related protected amino acids are instrumental in the synthesis of a wide array of complex molecules. While its primary role has been in peptide synthesis for pharmaceuticals, its potential is being explored in broader fields like materials science and advanced medicinal chemistry.

In medicinal chemistry, glutamic acid derivatives are integral to creating peptide-based drugs, including those with immunostimulatory activity. sigmaaldrich.com For example, similar building blocks like N-Boc-D-glutamic acid 1-tert-butyl ester have been used to synthesize adamantyl tripeptides with immunostimulating properties. The defined stereochemistry and versatile functional groups of this compound allow for its incorporation into complex peptide sequences and peptidomimetics designed to interact with specific biological targets. sigmaaldrich.comgoogle.com

The frontier of materials science is also beginning to leverage such compounds. One identified application for this compound is as an electrolyte additive, where it may influence the performance and stability of battery systems. chemfish.co.jp Furthermore, the integration of amino acid building blocks into polymers and surface materials is a growing field. Methodologies like click chemistry, which can utilize precursors derived from Boc-amino acids, enable the creation of novel functional polymers and surface coatings with unique properties for biomedical or electronic applications. iris-biotech.de

FieldApplicationRole of this compound (or similar building blocks)
Medicinal Chemistry Peptide-based therapeuticsComponent in the synthesis of immunostimulatory peptides and other APIs. sigmaaldrich.comgoogle.com
Medicinal Chemistry RadiopharmaceuticalsBuilding block for chelating ligands conjugated to biomolecules.
Materials Science Energy StorageUsed as an electrolyte additive. chemfish.co.jp
Materials Science Polymer ChemistryPrecursor for monomers used in creating functional polymers via methods like click chemistry. iris-biotech.de

Addressing Challenges in Large-Scale Synthesis and Industrial Research

Transitioning the synthesis of a compound like this compound from the laboratory bench to industrial-scale production presents a distinct set of challenges. The stringent purity requirements for pharmaceutical ingredients mean that even minor side-reactions, which might be manageable in the lab, can become significant problems at scale. wiley-vch.de

Key challenges in the large-scale production of protected amino acids include:

Byproduct Formation: The formation of byproducts such as N-acylureas (when using carbodiimide (B86325) reagents) complicates purification and reduces yield. wiley-vch.de

Purification: Removing excess reagents and byproducts from the desired product often requires extensive and costly chromatography, which is undesirable in industrial processes. The dicyclohexylammonium (B1228976) (DCHA) salt form of Boc-Glu-OEt helps facilitate purification through crystallization. biosynth.com

Reagent Safety and Cost: The use of hazardous or expensive reagents is a major barrier to cost-effective and safe industrial production. biomatik.com

Process Robustness: Ensuring consistent product quality across large batches requires precise control over reaction parameters. The insolubility of some protected amino acids or peptide fragments can lead to incomplete reactions and failed batches. biosynth.com

Industrial research focuses on developing robust, scalable, and cost-effective synthetic routes. This includes optimizing reaction conditions to minimize side products, designing crystallization-based purification protocols to avoid chromatography, and sourcing or developing safer, cheaper raw materials and reagents.

Integration with Emerging Synthetic Methodologies (e.g., Click Chemistry, enzymatic synthesis)

The versatility of this compound is enhanced by its compatibility with modern synthetic techniques that offer greater precision, efficiency, and milder reaction conditions.

Click Chemistry: This field, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful tool for molecular construction. Boc-protected amino acids containing alkyne or azide (B81097) functionalities can be synthesized and incorporated into peptides or other scaffolds. iris-biotech.de These "clickable" groups can then be used to attach other molecules, such as fluorescent dyes, polymers, or drug payloads, with high specificity and yield. This modular approach is valuable in creating complex bioconjugates and functional materials.

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes like lipases and proteases are being explored for peptide synthesis and modification. Research has shown that enzymes can catalyze the formation of ester bonds between N-Boc-amino acids and alcohols, including polyols like glycerol. google.comrsc.org Conversely, specific esterases have been identified that can selectively cleave ester protecting groups (like ethyl or tert-butyl esters) from amino acids while leaving the Boc group intact. acs.orgnih.gov This enzymatic approach avoids the harsh acidic or basic conditions often required for deprotection, preventing side reactions and preserving the integrity of sensitive molecules. The integration of such enzymatic steps holds promise for developing more sustainable and selective manufacturing processes for compounds like this compound and their downstream products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Boc-Glu-OEt DCHA, and how do their yields and purity compare?

  • Methodological Answer : this compound is typically synthesized via solution-phase peptide synthesis. The Boc (tert-butyloxycarbonyl) group protects the α-amino group of glutamic acid, while the ethyl ester (OEt) protects the carboxyl group. The dicyclohexylamine (DCHA) counterion is introduced during salt formation. Key steps include Boc activation (e.g., using di-tert-butyl dicarbonate), esterification, and purification via recrystallization. Yield and purity depend on reaction conditions (e.g., solvent choice, temperature). Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HPLC can quantify purity (>98% is typical for peptide-grade reagents). For reproducibility, follow protocols emphasizing stoichiometric control and inert atmospheres .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., Boc tert-butyl group at δ 1.4 ppm, ethyl ester methyl at δ 1.2 ppm). 13C^{13}C-NMR confirms carbonyl groups (Boc carbonyl ~155 ppm, ester carbonyl ~170 ppm).
  • IR Spectroscopy : Stretching vibrations for C=O (Boc: ~1680 cm1^{-1}; ester: ~1730 cm1^{-1}) and N-H (DCHA amine: ~3300 cm1^{-1}).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion ([M+H]+^+) and confirms molecular weight.
    Cross-referencing these techniques ensures structural validation .

Q. How does the solubility profile of this compound vary across solvents, and what implications does this have for purification?

  • Methodological Answer : this compound is highly soluble in dichloromethane (DCM) and dimethylformamide (DMF) but poorly soluble in diethyl ether or water. This polarity gradient enables purification via solvent recrystallization: dissolve in DCM, precipitate by adding ether. Monitor solubility at 25°C using UV-Vis spectroscopy or gravimetric analysis. Low solubility in ether minimizes co-precipitation of impurities. Adjust solvent ratios empirically to optimize crystal formation .

Advanced Research Questions

Q. How can contradictory findings regarding the stability of this compound under acidic conditions be resolved?

  • Methodological Answer : Discrepancies in stability studies (e.g., variable half-lives reported in 0.1 M HCl) may arise from differences in temperature, solvent composition, or impurity profiles. Design controlled experiments:

  • Kinetic Studies : Use HPLC to track Boc deprotection rates under standardized conditions (pH 1–3, 25–40°C).
  • Degradation Analysis : Identify byproducts (e.g., free glutamic acid) via LC-MS.
    Statistical tools like ANOVA can assess variability between studies, while meta-analyses of published data may reveal systematic biases (e.g., incomplete inertion during experiments) .

Q. What optimization strategies improve the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Coupling efficiency depends on activation reagents and steric hindrance. Compare:

  • Activation Methods : DCC/HOBt vs. HATU/DIPEA. HATU typically reduces racemization.
  • Reaction Monitoring : Use Kaiser test or HPLC to assess unreacted amine groups.
  • Solvent Effects : Higher DMF content improves solubility but may slow kinetics.
    Optimize molar excess (2–4 eq.) and coupling time (30–120 min) via Design of Experiments (DoE) to balance yield and cost .

Q. What mechanisms underlie the decomposition pathways of this compound at elevated temperatures?

  • Methodological Answer : Thermal degradation (e.g., >100°C) involves Boc group cleavage and ester hydrolysis. Investigate via:

  • Thermogravimetric Analysis (TGA) : Quantify mass loss at incremental temperatures.
  • Differential Scanning Calorimetry (DSC) : Identify endothermic/exothermic events (e.g., melting point ~80°C).
  • LC-MS/MS : Detect decomposition products (e.g., cyclohexylamine from DCHA breakdown).
    Computational modeling (DFT) can predict bond dissociation energies, guiding storage conditions (e.g., <4°C under argon) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.